![molecular formula C19H19N5O2S B2515487 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide CAS No. 1018011-92-1](/img/structure/B2515487.png)

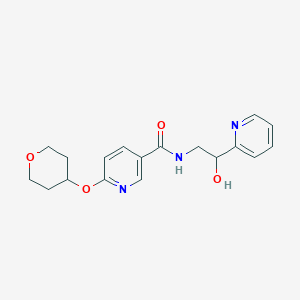

1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

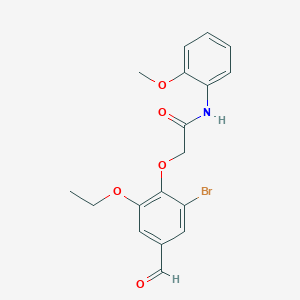

The compound “1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide” is a complex organic molecule. It is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A simple and efficient approach for the synthesis of similar compounds has been developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like FTIR and NMR . For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide details about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving multiple steps and various reactants. For instance, the synthesis of similar compounds often involves reactions like the Knoevenagel condensation and Michael addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined experimentally . The IR and NMR spectra can provide information about the chemical structure of the compound .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound has been used in organic synthesis, particularly in the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Drug Development

The structure of this compound is central to remarkably successful drugs like Atorvastatin and Sunitinib . Therefore, it could be used in the development of new drugs.

Antimalarial Activity

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are of interest as bioactive compounds with antimalarial activities .

HIV-1 Protease Inhibitory Activity

The 4-oxo derivatives of pyrrole-3-carboxylic acids have shown HIV-1 protease inhibitory activities .

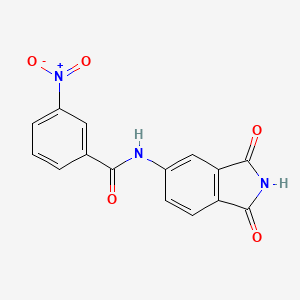

Anti-TB and Cytotoxicity Studies

The newly synthesized compounds were evaluated for anti-TB and in vitro cytotoxicity (MDA MB 231) for pharmacological investigations .

Molecular Docking Studies

In silico molecular docking studies were carried out against PDB: 4BFT (anti-TB) and PDB: 6VJ3 (cytotoxicity) protein receptors . The outcome of these studies suggests that compounds can be used as potential materials in pharmaceutical chemistry .

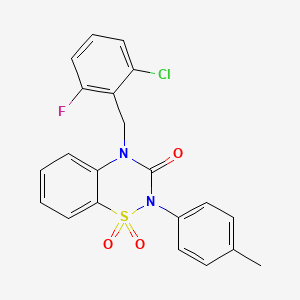

Anti-Inflammatory and Analgesic Activities

Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .

Antipromastigote Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Zukünftige Richtungen

The future research directions could involve further exploration of the pharmacological activities of this compound. Given the potent antileishmanial and antimalarial activities of similar compounds , this compound could be a potential candidate for the development of new drugs. Further in vitro and in vivo studies, as well as clinical trials, would be necessary to confirm its efficacy and safety.

Wirkmechanismus

Target of Action

The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. It has been found to display superior antipromastigote activity, which is crucial in the life cycle of the parasites . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of this compound .

Pharmacokinetics

Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and replication of the parasites, leading to their death. This results in the suppression of the diseases caused by these parasites .

Eigenschaften

IUPAC Name |

1-[4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c20-17(25)13-6-8-24(9-7-13)19-22-18(26)15(27-19)10-14-11-21-23-16(14)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,20,25)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEYNLQASMWMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)